![molecular formula C12H10ClNO2 B2925037 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 866152-33-2](/img/structure/B2925037.png)
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound with the molecular formula C12H10ClNO2 It is characterized by its indole core structure, which is a common motif in many biologically active molecules
Métodos De Preparación
The synthesis of 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-2,3-dione and 4-chlorobut-2-en-1-yl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction. Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often employed to deprotonate the indole-2,3-dione, making it more nucleophilic.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobut-2-en-1-yl moiety. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The exact pathways depend on the specific biological context and the target cells or organisms.
Comparación Con Compuestos Similares
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione and 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione share structural similarities.
Uniqueness: The unique combination of the indole core and the chlorobut-2-en-1-yl moiety gives this compound distinct chemical and biological properties, making it a valuable compound for research and development.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Propiedades
IUPAC Name |
1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-6H,7-8H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIJQEWFULDXHH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC=CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C/C=C/CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

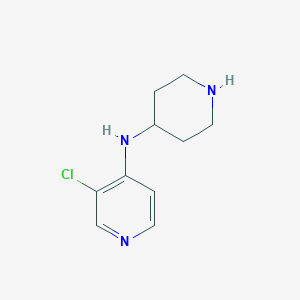
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2924957.png)
![5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide](/img/structure/B2924958.png)
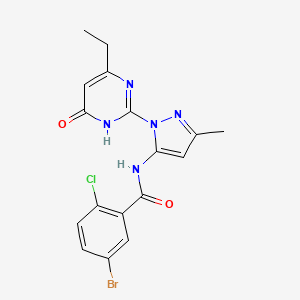
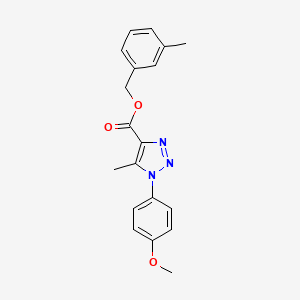

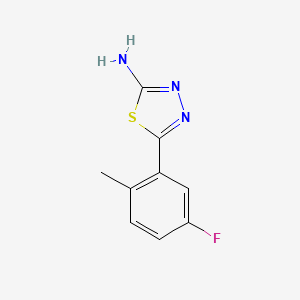
![6-(2-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2924969.png)
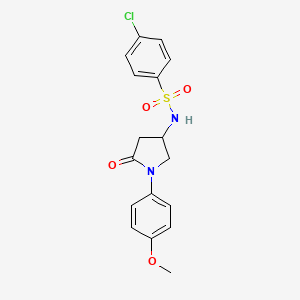
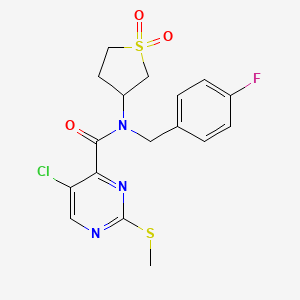
![3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one](/img/structure/B2924974.png)
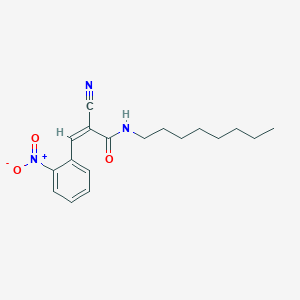
![1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2924977.png)
